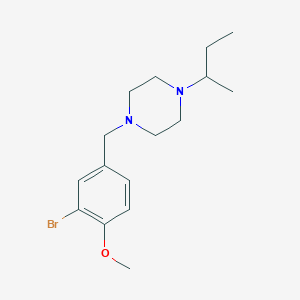
1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-(butan-2-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products
Oxidation: 1-(3-Hydroxy-4-methoxybenzyl)-4-(butan-2-yl)piperazine.
Reduction: 1-(4-Methoxybenzyl)-4-(butan-2-yl)piperazine.
Substitution: 1-(3-Amino-4-methoxybenzyl)-4-(butan-2-yl)piperazine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. For example, they might bind to serotonin receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methoxybenzyl)-4-(butan-2-yl)piperazine: Similar structure but with a chloro group instead of a bromo group.
1-(3-Bromo-4-hydroxybenzyl)-4-(butan-2-yl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Bromo-4-methoxybenzyl)-4-(butan-2-yl)piperazine is unique due to the presence of both a bromo and a methoxy group on the benzyl ring, which can influence its reactivity and biological activity. The butan-2-yl group on the piperazine ring also adds to its distinct chemical properties.
Properties
Molecular Formula |
C16H25BrN2O |
|---|---|
Molecular Weight |
341.29 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-butan-2-ylpiperazine |
InChI |
InChI=1S/C16H25BrN2O/c1-4-13(2)19-9-7-18(8-10-19)12-14-5-6-16(20-3)15(17)11-14/h5-6,11,13H,4,7-10,12H2,1-3H3 |
InChI Key |
FTQIGRAYHZTTOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
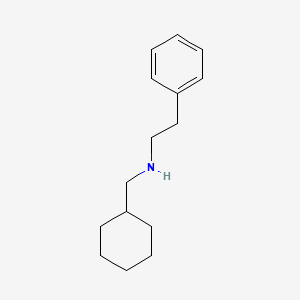
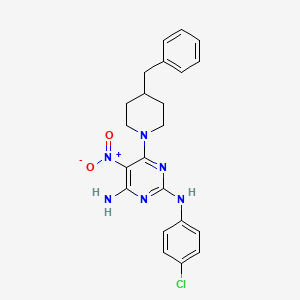
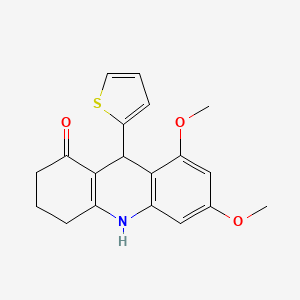
![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)
![4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
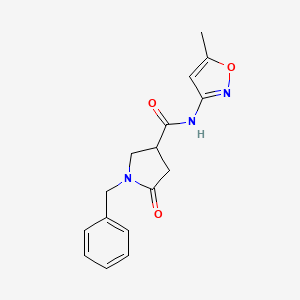
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
carbamate](/img/structure/B15153491.png)
![5-[2-(2-phenoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153496.png)
![3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153497.png)
